N-ethyl-N-(phenylsulfanylmethyl)ethanamine
Overview
Description
N-ethyl-N-(phenylsulfanylmethyl)ethanamine: is an organic compound with the molecular formula C11H17NS It is characterized by the presence of an ethyl group, a phenylsulfanyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(phenylsulfanylmethyl)ethanamine typically involves the reaction of N-ethyl ethanamine with a phenylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where N-ethyl ethanamine reacts with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(phenylsulfanylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine group can participate in substitution reactions, where the phenylsulfanyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: N-ethyl ethanamine.
Substitution: Various substituted ethanamines depending on the reagents used.
Scientific Research Applications
Chemistry: N-ethyl-N-(phenylsulfanylmethyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of phenylsulfanyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(phenylsulfanylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
N-ethyl ethanamine: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
N-phenylsulfanylmethyl ethanamine: Lacks the ethyl group, which may affect its reactivity and applications.
Uniqueness: N-ethyl-N-(phenylsulfanylmethyl)ethanamine is unique due to the presence of both the ethyl and phenylsulfanyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
N-ethyl-N-(phenylsulfanylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)10-13-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUICAWUODVBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930177 | |
Record name | N-Ethyl-N-[(phenylsulfanyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-52-6 | |
Record name | N-Ethyl-N-[(phenylthio)methyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13865-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC57926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyl-N-[(phenylsulfanyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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